(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate
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Overview
Description
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate is a complex organic compound with a molecular formula of C24H25NO3 . This compound is characterized by the presence of a cyano group, a phenoxyphenyl group, and a fluorophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and phenyl rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- 4-Fluorophenylboronic acid
Uniqueness
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
51629-93-7 |
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Molecular Formula |
C25H22FNO3 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-fluorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C25H22FNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 |
InChI Key |
JOWAXZKVLMOYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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